molecular formula C23H22ClN3O5 B2538312 Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-42-1

Ethyl 1-(2-chlorophenyl)-4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2538312
CAS No.: 899729-42-1
M. Wt: 455.9
InChI Key: KPRUISRMNSHAGT-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core substituted with a 2-chlorophenyl group at position 1, a 2-((2,4-dimethylphenyl)amino)-2-oxoethoxy chain at position 4, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)18-8-6-5-7-16(18)24)32-13-20(28)25-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRUISRMNSHAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is known for its versatile biological activities. The presence of various functional groups such as the chlorophenyl and dimethylphenyl moieties contributes to its chemical reactivity and potential biological interactions.

Chemical Formula

  • Molecular Formula : C19_{19}H20_{20}ClN3_{3}O4_{4}
  • Molecular Weight : 389.83 g/mol

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with dihydropyridazine structures have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis.
  • Antimicrobial Properties : The presence of halogen substituents (like chlorine) in aromatic systems often enhances antimicrobial activity against various pathogens.
  • Enzyme Inhibition : Some derivatives can act as inhibitors of key metabolic enzymes, potentially leading to therapeutic effects in conditions like diabetes or obesity.

Case Studies and Research Findings

  • Anticancer Studies : A study on structurally related compounds showed that derivatives with similar scaffolds exhibited IC50_{50} values in the micromolar range against various cancer cell lines, including breast and colon cancer cells. For instance, compounds from the dihydropyridazine class demonstrated significant cytotoxicity against HCT-116 (colon carcinoma) and T47D (breast cancer) cell lines with IC50_{50} values ranging from 6.2 μM to 43.4 μM .
  • Antimicrobial Activity : Another investigation highlighted that similar compounds displayed higher antibacterial activity compared to antifungal effects. Compounds with chlorinated phenyl groups showed increased growth inhibition against pathogenic bacteria when compared to standard antibiotics .
  • Enzyme Inhibition Studies : Research into enzyme inhibition revealed that certain derivatives could effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Biological Activity Table

Compound TypeActivity TypeIC50_{50} ValueReference
Dihydropyridazine DerivativeAnticancer (HCT-116)6.2 μM
Dihydropyridazine DerivativeAnticancer (T47D)27.3 μM
Chlorinated Phenyl CompoundAntibacterialVaries
Dihydropyridazine DerivativeAChE InhibitionNot Specified

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its substitution pattern:

  • Position 1 : 2-chlorophenyl group (electron-withdrawing, influencing electronic distribution).
  • Position 6 : Oxo group (common in bioactive dihydropyridazines for tautomerism and reactivity).

Comparison Table of Analogues

Compound Name / Identifier Substituents Molecular Formula Molar Mass (g/mol) Key Features Source
Target Compound 1: 2-chlorophenyl; 4: 2-((2,4-dimethylphenyl)amino)-2-oxoethoxy Not explicitly provided ~450 (estimated) Unique 2,4-dimethylphenylamide substituent
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS 477859-63-5) 1: 3-chlorophenyl; 4: trifluoromethyl C₁₄H₁₀ClF₃N₂O₃ 346.69 Increased lipophilicity from CF₃; altered chlorophenyl position
Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS 93641-38-4) 1: 3,5-dichlorophenyl; 4: Cl C₁₃H₉Cl₃N₂O₃ 347.58 Higher halogen content; potential enhanced binding affinity
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (Compound 22) 1: 4-(trifluoromethyl)phenyl; 4: methyl; 5: cyano Not provided ~380 (estimated) Electron-withdrawing CN and CF₃ groups; modified heterocyclic core

Critical Analysis of Structural Differences

  • Chlorophenyl Position : The target compound’s 2-chlorophenyl group (vs. 3-chlorophenyl in or 3,5-dichlorophenyl in ) may alter steric interactions in biological targets, as ortho-substituted aromatics often hinder rotational freedom .
  • Position 4 Substituents: The 2-((2,4-dimethylphenyl)amino)-2-oxoethoxy group in the target compound introduces a bulky, planar amide compared to trifluoromethyl () or chloro () groups. This could enhance π-π stacking or hydrogen-bonding interactions in protein binding pockets.

Pharmacological and Physicochemical Implications

Bioactivity Trends

  • Compounds with trifluoromethyl or cyano groups (e.g., ) are often associated with improved blood-brain barrier penetration due to increased lipophilicity.
  • The dichlorophenyl substitution in may enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors.

Solubility and Stability

  • The target compound’s ethoxy-amide substituent likely improves aqueous solubility compared to halogen-rich analogues (). However, the 2,4-dimethylphenyl group may reduce solubility due to hydrophobicity.
  • Stability under physiological conditions remains unverified, though the oxo group at position 6 suggests susceptibility to redox reactions.

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